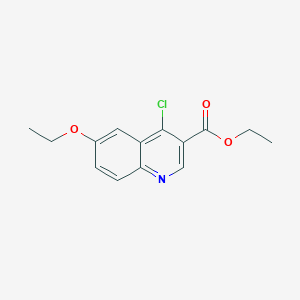

Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3/c1-3-18-9-5-6-12-10(7-9)13(15)11(8-16-12)14(17)19-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOGSEBLCQKKNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352472 | |

| Record name | ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112190-03-1 | |

| Record name | ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Analysis of Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate, a quinoline derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this report leverages extensive data from structurally analogous compounds to predict its properties and outline robust experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel quinoline-based therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound possesses a core quinoline scaffold, which is a key pharmacophore in numerous biologically active compounds. The substituents—a chlorine atom at the 4-position, an ethoxy group at the 6-position, and an ethyl carboxylate group at the 3-position—are expected to significantly influence its physicochemical properties and biological activity.

Table 1: Physicochemical and Predicted Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄ClNO₃ | PubChem[1] |

| Molecular Weight | 279.72 g/mol | PubChem |

| Monoisotopic Mass | 279.06622 Da | PubChem[1] |

| SMILES | CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)Cl | PubChem[1] |

| InChI | InChI=1S/C14H14ClNO3/c1-3-18-9-5-6-12-10(7-9)13(15)11(8-16-12)14(17)19-4-2/h5-8H,3-4H2,1-2H3 | PubChem[1] |

| Predicted XlogP | 3.4 | PubChem[1] |

| Predicted CCS ([M+H]⁺) | 159.2 Ų | PubChem[1] |

Synthesis and Purification

Proposed Synthetic Pathway

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl 2-((4-ethoxyphenyl)amino)maleate (Intermediate Anilinoacrylate)

-

To a round-bottom flask, add p-phenetidine (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).

-

Heat the mixture at 100-110 °C for 2 hours with stirring.

-

Allow the reaction mixture to cool to room temperature. The resulting crude anilinoacrylate can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate

-

In a separate flask, heat a high-boiling point solvent such as Dowtherm A to 250 °C.

-

Slowly add the crude anilinoacrylate from Step 1 to the hot solvent.

-

Maintain the temperature at 250 °C for 30 minutes to facilitate cyclization.

-

Cool the reaction mixture and add hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry under vacuum to yield Ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate.

Step 3: Synthesis of this compound

-

Suspend Ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq).

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the final product, this compound.

Structural Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques and X-ray crystallography. Below are the predicted spectral data based on analogous compounds and the detailed protocols for these analytical methods.

Spectroscopic Analysis

Table 2: Predicted and Analogous Spectroscopic Data

| Technique | Predicted/Analogous Data | Reference Analogues |

| ¹H NMR | Quinoline Protons: δ 7.0-8.5 ppm (m); CH₂ (ethoxy): δ 4.1-4.5 ppm (q); CH₂ (ethyl ester): δ 4.0-4.4 ppm (q); CH₃ (ethoxy): δ 1.4-1.6 ppm (t); CH₃ (ethyl ester): δ 1.3-1.5 ppm (t) | Ethyl 2,4-dichloroquinoline-3-carboxylate[4][5], Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[6] |

| ¹³C NMR | C=O (ester): δ 163-166 ppm; Aromatic/Heteroaromatic C: δ 110-155 ppm; O-CH₂ (ethoxy & ester): δ 60-65 ppm; O-CH₂-CH₃ (ethoxy & ester): δ 14-15 ppm | Ethyl 2,4-dichloroquinoline-3-carboxylate[4][5], Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[6] |

| IR (cm⁻¹) | C=O (ester): ~1720-1740; C=N & C=C (aromatic): ~1500-1620; C-O (ether & ester): ~1050-1250; C-Cl: ~700-800 | Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[6], General ranges for functional groups[7][8] |

| Mass Spec. | [M]⁺: m/z ~279; [M+H]⁺: m/z ~280; Isotope Pattern: Presence of a significant M+2 peak (~33% of M) due to the chlorine atom. | Predicted based on molecular formula[1] and data from related compounds[6] |

Experimental Protocols for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Typical parameters include a spectral width of 16 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Parameters: Typical parameters include a spectral width of 220-240 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling (e.g., broadband decoupling) should be employed.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters: Typically, scan the region from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze the sample using a mass spectrometer, for example, with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) sources, coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Parameters: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. The mass range should be set to scan beyond the expected molecular weight.

Crystallographic Analysis

While no crystal structure is available for the title compound, data from closely related structures provide insight into the expected molecular geometry. For instance, the crystal structure of Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate reveals a planar quinoline ring system.[9]

Table 3: Representative Crystallographic Data from an Analogous Compound (Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate)

| Parameter | Bond Length (Å) / Angle (°) |

| Bond Lengths | |

| C-Cl | ~1.74 |

| C=O (ester) | ~1.20 |

| C-O (ester) | ~1.34 |

| C-N (quinoline) | ~1.31 - 1.37 |

| Bond Angles | |

| O=C-O (ester) | ~124° |

| C-N-C (quinoline) | ~118° |

| Data are approximate and taken from a representative analogue to illustrate expected values.[9] |

Experimental Protocol for X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K or room temperature) using Mo Kα or Cu Kα radiation.

-

Structure Solution and Refinement: Process the collected data (integration and scaling). Solve the crystal structure using direct methods or Patterson methods, and refine the structural model using full-matrix least-squares on F².

Potential Biological Activity and Signaling Pathway Involvement

Substituted quinolines are known to exhibit a wide range of biological activities, including anticancer and antiproliferative effects.[10][11][12] Notably, 4-substituted aminoquinolines have been designed and synthesized to target the 3-Phosphoinositide-dependent kinase 1 (PDK1) signaling pathway, which is a critical node in cancer cell proliferation and survival.[13] Given the structural similarities, it is plausible that this compound or its derivatives could also interact with components of this pathway.

PDK1 Signaling Pathway

The PDK1 pathway is a central component of the PI3K/AKT signaling cascade. Upon activation by upstream signals, PDK1 phosphorylates and activates AKT, which in turn regulates a host of downstream effectors involved in cell growth, proliferation, and survival. Inhibition of PDK1 is a promising strategy for cancer therapy.

Caption: Simplified PDK1 signaling pathway and the potential point of intervention.

Conclusion

This technical guide provides a detailed structural analysis of this compound based on data from analogous compounds. The proposed synthetic route and characterization protocols offer a solid foundation for the experimental investigation of this molecule. The potential for this class of compounds to interact with key signaling pathways, such as the PDK1 pathway, underscores its relevance for further research in drug discovery and development. The data and methodologies presented herein are intended to facilitate and guide future studies on this and related quinoline derivatives.

References

- 1. PubChemLite - this compound (C14H14ClNO3) [pubchemlite.lcsb.uni.lu]

- 2. Ethyl 4,6-dichloroquinoline-3-carboxylate | 21168-41-2 | Benchchem [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative | Academic Journals and Conferences [science.lpnu.ua]

- 13. Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical characteristics and potential applications of quinoline derivatives. The guide includes tabulated physicochemical data, a detailed experimental protocol for its synthesis, and a discussion of its potential mechanisms of action, including relevant signaling pathways.

Physicochemical Properties

This compound is a solid organic compound at room temperature.[1] Its core structure consists of a quinoline ring system substituted with a chloro group at position 4, an ethoxy group at position 6, and an ethyl carboxylate group at position 3. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄ClNO₃ | --INVALID-LINK-- |

| Molecular Weight | 279.72 g/mol | --INVALID-LINK-- |

| Melting Point | 98 - 99 °C | [1] |

| Physical Form | Solid | [1] |

| Purity (Typical) | ≥ 95% | [1] |

Synthesis and Purification

The synthesis of this compound typically proceeds through a two-step process starting from a substituted aniline. The general approach involves the construction of the 4-hydroxyquinoline ring system followed by chlorination of the hydroxyl group.

Synthesis of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate (Precursor)

The precursor is synthesized via a Gould-Jacobs reaction. This involves the condensation of 4-ethoxyaniline with diethyl ethoxymethylenemalonate, followed by a high-temperature cyclization.

Chlorination to this compound

The 4-hydroxy group of the precursor is then converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis and purification of this compound, adapted from procedures for analogous compounds.

Step 1: Synthesis of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate

-

In a round-bottom flask, equimolar amounts of 4-ethoxyaniline and diethyl ethoxymethylenemalonate are mixed.

-

The mixture is heated at 100-120°C for 1-2 hours, during which ethanol is distilled off.

-

The resulting intermediate, diethyl 2-((4-ethoxyphenyl)amino)methylene)malonate, is added portion-wise to a high-boiling point solvent such as Dowtherm A, preheated to 250°C.

-

The reaction mixture is maintained at this temperature for 30-60 minutes to effect cyclization.

-

Upon cooling, the product, Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, precipitates and is collected by filtration.

-

The crude product is washed with a non-polar solvent like hexane to remove residual Dowtherm A.

Step 2: Synthesis of this compound

-

To a flask containing Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate is added an excess of phosphorus oxychloride (POCl₃).

-

The mixture is heated to reflux (around 110°C) for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

-

The residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice and then neutralized with a saturated sodium bicarbonate solution.

-

The resulting precipitate is collected by vacuum filtration, washed with water, and dried.

Step 3: Purification

-

The crude this compound can be purified by recrystallization. A mixed solvent system of ethanol and ethyl acetate (e.g., in a 1:1 volume ratio) is often effective.[2]

-

The crude solid is dissolved in a minimal amount of the hot solvent mixture.

-

The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

The purified crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.

References

Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate CAS number lookup

CAS Number: 112190-03-1

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate, a quinoline derivative of significant interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and discusses its potential applications as a key intermediate in the development of targeted therapeutics.

Compound Properties

This compound is a solid organic compound at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 112190-03-1 | [1] |

| Molecular Formula | C₁₄H₁₄ClNO₃ | |

| Molecular Weight | 279.72 g/mol | |

| Physical Form | Solid | [1] |

| Melting Point | 98 - 99 °C | [1] |

| Purity | ≥ 95% | [1] |

| Storage | Long-term in a cool, dry place | [1] |

Synthesis of this compound

The synthesis of this compound typically proceeds through the chlorination of its 4-hydroxy precursor, Ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate. This transformation is a common and effective method for introducing a reactive chloro group at the 4-position of the quinoline ring, which can then be used for further functionalization. Reagents such as phosphorus oxychloride (POCl₃) or oxalyl chloride are commonly employed for this purpose.[2]

Proposed Synthetic Workflow

The logical workflow for the synthesis is depicted below, starting from the precursor and proceeding to the final product.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous 4-chloroquinoline derivatives.[3][4]

Materials:

-

Ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate in an excess of phosphorus oxychloride (POCl₃). The reaction can also be carried out in an inert solvent like dichloromethane.

-

Chlorination: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench it by slowly pouring it over crushed ice. Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

Potential Biological Significance and Applications

While this compound is primarily utilized as a synthetic intermediate, the broader class of 4-chloroquinoline derivatives has garnered significant attention in medicinal chemistry.[5] These compounds serve as crucial scaffolds for the development of targeted therapies, particularly in oncology. The chloro-substituent at the 4-position is a key reactive handle for introducing various functionalities through nucleophilic aromatic substitution, allowing for the synthesis of diverse libraries of bioactive molecules.[2]

Derivatives of 4-chloroquinolines have been extensively investigated as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[1]

Tyrosine Kinase Inhibition Signaling Pathway

A common mechanism of action for quinoline-based anticancer agents is the inhibition of tyrosine kinase receptors, such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR). By blocking the ATP-binding site of these kinases, these inhibitors prevent downstream signaling cascades that promote cell proliferation and angiogenesis.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Ethyl 4,6-dichloroquinoline-3-carboxylate | 21168-41-2 | Benchchem [benchchem.com]

- 3. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 4-Chloro-6-ethoxyquinoline [myskinrecipes.com]

Spectroscopic and Physical Data of Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a summary of available spectroscopic and physical data for the compound Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate. Due to the limited availability of experimental spectroscopic data in public databases, this guide also presents predicted mass spectrometry data and general experimental protocols for key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These protocols are intended to serve as a reference for researchers involved in the synthesis and characterization of novel quinoline derivatives.

Compound Identification

| Compound Name | This compound |

| Molecular Formula | C₁₄H₁₄ClNO₃ |

| CAS Number | 112190-03-1 |

Physical Properties

A key physical property for the initial characterization of a solid organic compound is its melting point.

| Property | Value | Reference |

| Melting Point | 98 - 99 °C | [1] |

Spectroscopic Data

Mass Spectrometry (MS)

| Adduct | Predicted m/z |

| [M+H]⁺ | 280.07350 |

| [M+Na]⁺ | 302.05544 |

| [M-H]⁻ | 278.05894 |

| [M+NH₄]⁺ | 297.10004 |

| [M+K]⁺ | 318.02938 |

| [M]⁺ | 279.06567 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for this compound were not found in the searched scientific literature and databases. For reference, the following sections describe a general protocol for acquiring NMR spectra of small organic molecules.

Infrared (IR) Spectroscopy

No experimental IR spectrum for this compound was identified in the public domain. A general procedure for obtaining an IR spectrum of a solid compound is provided in the experimental protocols section.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of a molecule.

Procedure:

-

Sample Preparation:

-

Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[3]

-

The choice of solvent depends on the solubility of the compound.[4] Chloroform-d (CDCl₃) is a common starting point for many organic compounds.[4]

-

For quantitative measurements, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.

-

Transfer the solution into a clean, dry NMR tube. If any solid remains, filter the solution through a pipette with a cotton plug into the tube.[4]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for homogeneity.

-

Acquire the ¹H NMR spectrum. For a ¹³C NMR spectrum, a larger sample size (50-100 mg) and longer acquisition times are typically required.[3]

-

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum.

-

The spectrum is then phased, baseline corrected, and referenced to the solvent peak or internal standard.

-

Integration of the peaks in the ¹H NMR spectrum provides the relative ratios of the different types of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in a molecule.

Procedure (Thin Solid Film Method): [5]

-

Sample Preparation:

-

Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[5]

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

-

Using a pipette, apply a drop of the solution to the surface of the salt plate and allow the solvent to evaporate completely.[5] A thin, even film of the solid compound should remain on the plate.[5]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the background spectrum (of the clean salt plate and air).

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands (peaks) in the spectrum and correlate them to specific functional groups using correlation tables. Key regions of interest include the C=O stretching frequency for the ester group and vibrations associated with the aromatic quinoline core.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of a molecule.

Procedure (using Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent, typically methanol or acetonitrile. The concentration should be in the range of µg/mL to ng/mL.

-

-

Data Acquisition:

-

The sample solution is introduced into the mass spectrometer's ion source, often via direct infusion or coupled with a liquid chromatography (LC) system.[6]

-

In the ESI source, a high voltage is applied to the liquid, causing it to form a fine spray of charged droplets.

-

As the solvent evaporates, the charge on the droplets increases until the analyte molecules are desorbed as gas-phase ions.

-

These ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).[7]

-

-

Data Analysis:

-

The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

The peak with the highest m/z value often corresponds to the molecular ion ([M]⁺) or a protonated/adducted molecule ([M+H]⁺, [M+Na]⁺), from which the molecular weight can be determined.[8]

-

Other peaks in the spectrum represent fragment ions, which can provide information about the structure of the molecule.

-

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel organic compound like this compound.

Caption: A flowchart illustrating the key stages from synthesis to structural confirmation of a chemical compound.

References

- 1. 112190-03-1 this compound AKSci 3851CD [aksci.com]

- 2. PubChemLite - this compound (C14H14ClNO3) [pubchemlite.lcsb.uni.lu]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. How To [chem.rochester.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. zefsci.com [zefsci.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Molecular weight and formula of Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate. This quinoline derivative is a valuable building block in medicinal chemistry, offering a scaffold for the development of novel therapeutic agents.

Core Compound Properties

The fundamental properties of this compound are summarized below. This data is essential for its use in synthetic chemistry and drug design.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄ClNO₃ | [1][2] |

| Molecular Weight | 279.72 g/mol | [2] |

| Monoisotopic Mass | 279.06622 Da | [1] |

| Appearance | Solid (predicted) | |

| CAS Number | 112190-03-1 | [2] |

| InChI Key | SSOGSEBLCQKKNR-UHFFFAOYSA-N | [1] |

| SMILES | CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)Cl | [1] |

| Boiling Point | 380.2°C at 760 mmHg (predicted) | [2] |

| Flash Point | 183.8°C (predicted) | [2] |

| Density | 1.25 g/cm³ (predicted) | [2] |

Experimental Protocols: Synthesis

1. Synthesis of the Precursor: Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate

A common method for creating the quinoline core is through the thermal cyclization of an anilinoacrylate intermediate.[3]

-

Reactants: A substituted aniline (in a more general case, m-chloroaniline) and ethyl ethoxymethylenemalonate.[4]

-

Procedure:

-

A mixture of the aniline derivative and ethyl ethoxymethylenemalonate is heated, typically on a steam bath, to allow for the initial condensation reaction and evolution of ethanol.[4]

-

The resulting anilinoacrylate intermediate is then added to a high-boiling point solvent, such as Dowtherm A, and heated to a high temperature (e.g., 250°C) to induce intramolecular cyclization.[3][4]

-

Upon cooling, the cyclized product, a 4-hydroxyquinoline-3-carboxylate derivative, crystallizes and can be collected by filtration.[4]

-

2. Chlorination to Yield Ethyl 4,6-dichloroquinoline-3-carboxylate (as an example of 4-chloro derivatization)

The conversion of the 4-hydroxy group to a chloro group is a crucial step.

-

Reactants: Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate and a chlorinating agent.

-

Reagents: Phosphorus oxychloride (POCl₃) or oxalyl chloride are commonly used.[3]

-

Solvent: Dichloromethane (DCM) is a suitable solvent when using oxalyl chloride.[3]

-

Procedure:

-

The precursor, Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate, is suspended in an excess of the chlorinating agent (e.g., POCl₃) or dissolved in a solvent like DCM with the chlorinating agent.[3]

-

The reaction mixture is heated under reflux to ensure complete conversion. The reaction progress can be monitored by thin-layer chromatography (TLC).[5]

-

After completion, the excess chlorinating agent and solvent are removed, often by evaporation. The residue is then carefully quenched with cold water or ice.[5]

-

The resulting precipitate, the 4-chloroquinoline derivative, is collected by filtration, washed, and can be further purified by recrystallization.[5]

-

This general methodology can be adapted for the synthesis of this compound by starting with the appropriately substituted aniline.

Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the synthesis of 4-chloroquinoline-3-carboxylate derivatives.

Potential Biological and Medicinal Relevance

Quinoline derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities. The incorporation of a chlorine atom and an ethoxy group can significantly modulate the physicochemical properties and biological activity of the quinoline scaffold.

Derivatives of quinoline have been investigated for a variety of therapeutic applications, including:

-

Anticancer Agents: Some quinoline derivatives have shown the ability to induce apoptosis in cancer cells.[3]

-

Antimicrobial Properties: Fluorinated derivatives of similar compounds have exhibited activity against bacteria such as S. aureus.[3]

-

Antimalarial Activity: The quinoline core is central to several antimalarial drugs, and research into new derivatives continues.[6]

The chloro-substituted quinoline core of this compound makes it a versatile intermediate for further chemical modifications, particularly through nucleophilic aromatic substitution reactions at the 4-position.[3] This allows for the introduction of a wide array of functional groups, enabling the creation of diverse chemical libraries for high-throughput screening in drug discovery programs.[3] The ethyl ester at the 3-position also provides a handle for further derivatization, such as the formation of amides.[3]

References

- 1. PubChemLite - this compound (C14H14ClNO3) [pubchemlite.lcsb.uni.lu]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Ethyl 4,6-dichloroquinoline-3-carboxylate | 21168-41-2 | Benchchem [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to Starting Materials for Novel Heterocyclic Compounds: Synthesis and Core Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The strategic selection of starting materials and synthetic routes is paramount in the discovery and development of novel therapeutics. This technical guide provides an in-depth overview of common starting materials and synthetic methodologies for the preparation of key heterocyclic scaffolds, with a focus on pyrimidines, indoles, quinazolines, and triazoles.

Pyrimidine Scaffolds: Versatile Building Blocks in Medicinal Chemistry

Pyrimidine derivatives are central to numerous therapeutic agents, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. A common and effective starting material for the synthesis of 2-substituted pyrimidines is 2-(chloromethyl)pyrimidine hydrochloride. The chloromethyl group serves as a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functionalities.

Synthesis of 2-Substituted Pyrimidine Derivatives

A general and versatile method for the synthesis of 2-substituted pyrimidines involves the nucleophilic substitution of 2-(chloromethyl)pyrimidine hydrochloride with various nucleophiles such as amines, thiols, and phenols.

-

Reaction Setup: A solution of the desired nucleophile (amine, thiol, or phenol) and a suitable base (e.g., K₂CO₃, Et₃N) is prepared in an appropriate solvent (e.g., DMF, Acetonitrile).

-

Addition of Starting Material: 2-(Chloromethyl)pyrimidine hydrochloride is added to the mixture.

-

Reaction Conditions: The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) for a designated time (typically 4-24 hours), with progress monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up (e.g., extraction with an organic solvent like ethyl acetate) and purified by column chromatography or recrystallization to yield the desired 2-substituted pyrimidine derivative.[1]

| Nucleophile Class | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Arylamines | K₂CO₃ | DMF | 60-80 | 4-8 | 75-90 |

| Substituted Phenols | K₂CO₃ | Acetonitrile | Reflux | 6-12 | 80-95 |

| Substituted Thiols | NaOH | Ethanol/Water | Room Temp | 12-24 | 85-98 |

Table 1: Summary of reaction conditions and yields for the synthesis of 2-substituted pyrimidine derivatives.[1]

Multicomponent Synthesis of Pyrimidines

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted pyrimidines. The Biginelli reaction and its variations are classic examples, often utilizing a β-dicarbonyl compound, an aldehyde, and urea or thiourea as starting materials.

-

Reactant Mixture: A mixture of a β-dicarbonyl compound (e.g., ethyl acetoacetate) (1 mmol), an aromatic aldehyde (1 mmol), and urea or thiourea (1.2 mmol) is prepared in a microwave-compatible vessel.

-

Catalyst and Solvent: A catalytic amount of an acid or Lewis acid (e.g., PTSA, InCl₃) is added, often in a minimal amount of a high-boiling solvent like ethanol or under solvent-free conditions.

-

Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a specific power and temperature for a short duration (typically 5-15 minutes).

-

Isolation: After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization.

| β-Dicarbonyl Compound | Aldehyde | Catalyst | Power (W) | Time (min) | Yield (%) |

| Ethyl acetoacetate | Benzaldehyde | PTSA | 300 | 10 | 85 |

| Acetylacetone | 4-Chlorobenzaldehyde | InCl₃ | 400 | 8 | 92 |

| Methyl acetoacetate | 4-Methoxybenzaldehyde | Yb(OTf)₃ | 300 | 12 | 88 |

Table 2: Representative data for microwave-assisted Biginelli reaction for pyrimidine synthesis.

Caption: Experimental workflow for the microwave-assisted synthesis of dihydropyrimidinones.

Indole Scaffolds: Privileged Structures in Drug Discovery

The indole nucleus is a prominent scaffold in a multitude of natural products and synthetic drugs. The Fischer indole synthesis is a classic and widely used method, while modern approaches often employ metal-catalyzed cross-coupling and cyclization reactions.

Fischer Indole Synthesis

The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

-

Hydrazone Formation: Phenylhydrazine (1.1 mmol) and an appropriate ketone or aldehyde (1.0 mmol) are dissolved in a suitable solvent like ethanol or acetic acid. The mixture is stirred, often with gentle heating, to form the corresponding phenylhydrazone.

-

Cyclization: An acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) is added to the phenylhydrazone.

-

Heating: The reaction mixture is heated to a high temperature (typically 100-200 °C) for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is neutralized and extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

| Ketone/Aldehyde | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| Cyclohexanone | PPA | 120 | 2 | 78 |

| Acetophenone | ZnCl₂ | 150 | 4 | 65 |

| Propiophenone | H₂SO₄ | 100 | 3 | 72 |

Table 3: Typical conditions and yields for the Fischer indole synthesis.

Palladium-Catalyzed Indole Synthesis

Modern synthetic methods often utilize palladium catalysts to construct the indole ring system via intramolecular C-N bond formation.

Caption: Logical relationship in a common Pd-catalyzed indole synthesis pathway.

Quinazoline and Quinazolinone Scaffolds

Quinazoline and its oxidized form, quinazolinone, are important heterocyclic systems found in numerous bioactive compounds, including approved drugs. Multicomponent reactions and microwave-assisted synthesis are powerful tools for the efficient construction of these scaffolds.

Microwave-Assisted Synthesis of Quinazolinones

The reaction of anthranilic acid derivatives with various reagents under microwave irradiation provides rapid access to quinazolinone cores.

-

Reactant Mixture: Anthranilic acid (1 mmol), an aromatic aldehyde (1 mmol), and a primary amine (1.2 mmol) are mixed in a microwave vial.

-

Catalyst and Solvent: A catalytic amount of a Lewis acid (e.g., Yb(OTf)₃) is added, and the reaction is often performed in a solvent such as ethanol or under solvent-free conditions.

-

Microwave Irradiation: The vial is sealed and irradiated in a microwave reactor at a specified temperature and time.

-

Isolation: After cooling, the product is typically isolated by filtration and purified by recrystallization from a suitable solvent.

| Aldehyde | Amine | Catalyst | Temperature (°C) | Time (min) | Yield (%) |

| Benzaldehyde | Aniline | Yb(OTf)₃ | 120 | 15 | 90 |

| 4-Chlorobenzaldehyde | Benzylamine | Sc(OTf)₃ | 130 | 10 | 94 |

| 2-Naphthaldehyde | Cyclohexylamine | InCl₃ | 120 | 20 | 87 |

Table 4: Conditions for microwave-assisted synthesis of quinazolin-4(3H)-ones.

Triazole Scaffolds: The Power of Click Chemistry

1,2,3-Triazoles, readily synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, have become ubiquitous in drug discovery due to their favorable chemical and biological properties.

Microwave-Assisted CuAAC "Click" Reaction

Microwave irradiation significantly accelerates the CuAAC reaction, leading to high yields of 1,4-disubstituted 1,2,3-triazoles in very short reaction times.

-

Reactant Solution: An organic azide (1 mmol) and a terminal alkyne (1 mmol) are dissolved in a solvent mixture, typically t-BuOH/H₂O or DMF/H₂O.

-

Catalyst System: A copper(I) source, often generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate, is added.

-

Microwave Irradiation: The reaction mixture is subjected to microwave irradiation for a few minutes.

-

Isolation: The product often precipitates from the reaction mixture upon cooling and can be isolated by filtration. Further purification can be achieved by recrystallization or column chromatography.

| Azide | Alkyne | Copper Source | Time (min) | Yield (%) |

| Benzyl azide | Phenylacetylene | CuSO₄/NaAsc | 5 | 98 |

| 1-Azido-4-methylbenzene | Propargyl alcohol | CuI | 10 | 95 |

| 1-Azidoadamantane | 1-Ethynylcyclohexanol | Cu(OAc)₂/NaAsc | 8 | 92 |

Table 5: Microwave-assisted synthesis of 1,2,3-triazoles via CuAAC.[2]

Caption: A representative signaling pathway (MAPK) often targeted by heterocyclic kinase inhibitors.

This guide provides a foundational understanding of the starting materials and synthetic strategies for constructing key heterocyclic scaffolds. The provided experimental protocols and data tables serve as a starting point for researchers in the design and execution of their synthetic endeavors. Further exploration of the cited literature is encouraged for more detailed and specific applications.

References

Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate: A Comprehensive Technical Guide for Chemical Intermediates in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate, a key chemical intermediate in the synthesis of various pharmacologically active molecules. This document details its chemical properties, synthesis, and applications, with a focus on its role in the development of kinase inhibitors.

Chemical Properties and Characterization

This compound is a quinoline derivative characterized by a chlorine atom at the 4-position, an ethoxy group at the 6-position, and an ethyl carboxylate group at the 3-position. These functional groups make it a versatile building block for further chemical modifications. The key chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₄ClNO₃[1][2] |

| Molecular Weight | 279.72 g/mol [2] |

| CAS Number | 112190-03-1[2] |

| Boiling Point | 380.2°C at 760 mmHg[2] |

| Density | 1.25 g/cm³[2] |

| Flash Point | 183.8°C[2] |

| InChI Key | SSOGSEBLCQKKNR-UHFFFAOYSA-N[1][2] |

Spectroscopic Data:

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with the Gould-Jacobs reaction to form the quinoline core, followed by chlorination.

Step 1: Synthesis of Ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate

The precursor, Ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate, is synthesized via the Gould-Jacobs reaction.[4] This reaction involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[4]

Experimental Protocol (Gould-Jacobs Reaction):

-

Condensation: A mixture of p-phenetidine (4-ethoxyaniline) and diethyl ethoxymethylenemalonate is heated. The nucleophilic amino group of the p-phenetidine attacks the electron-deficient double bond of the diethyl ethoxymethylenemalonate, followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate.[4]

-

Thermal Cyclization: The intermediate is heated to a high temperature (typically around 250°C) in a high-boiling point solvent such as diphenyl ether or Dowtherm A. This induces a 6-electron electrocyclization to form the quinoline ring system, yielding Ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate.[3] The "hydroxy" group at the 4-position exists in tautomeric equilibrium with its 4-oxo form.[4]

Step 2: Chlorination of Ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate

The hydroxyl group at the 4-position is then converted to a chlorine atom to yield the final product. This is a crucial step to introduce a reactive site for subsequent nucleophilic substitution reactions.[3]

Experimental Protocol (Chlorination):

-

Reaction Setup: Ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate is suspended in a suitable solvent.

-

Chlorination: A chlorinating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride is added to the mixture.[3] The reaction with POCl₃ often involves heating the mixture in excess of the reagent.[3] When using oxalyl chloride, the reaction can be carried out in a solvent like dichloromethane (DCM).[3]

-

Work-up and Purification: After the reaction is complete, the excess chlorinating agent is removed, and the crude product is purified, typically by recrystallization, to yield this compound.

Below is a diagram illustrating the synthetic workflow.

Caption: Synthetic workflow for this compound.

Application as a Chemical Intermediate in Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine-containing side chains.[3] This reactivity is fundamental to the synthesis of 4-anilinoquinoline and 4-anilinoquinazoline derivatives, which are known to be potent inhibitors of protein kinases.

Synthesis of 4-Anilinoquinoline Derivatives

The general scheme for the synthesis of 4-anilinoquinoline derivatives from this compound involves the reaction with a substituted aniline.

Experimental Protocol (Nucleophilic Aromatic Substitution):

-

A mixture of this compound and a substituted aniline is heated in a suitable solvent, such as isopropanol or N,N-dimethylformamide (DMF).

-

The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

-

After the reaction is complete, the product is isolated and purified.

This synthetic route allows for the creation of a diverse library of 4-anilinoquinoline derivatives for screening as potential drug candidates.

Role in the Development of Kinase Inhibitors

Many 4-anilinoquinoline and 4-anilinoquinazoline derivatives have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of cancer. Specifically, many of these inhibitors target the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are members of the ErbB family of receptor tyrosine kinases.

The following diagram illustrates a simplified EGFR/HER2 signaling pathway, which is a common target for drugs derived from quinoline-based intermediates.

Caption: Simplified EGFR/HER2 signaling pathway and the point of inhibition.

Overexpression or mutation of EGFR and HER2 can lead to the constitutive activation of downstream signaling cascades, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, promoting uncontrolled cell proliferation and survival.[3][4] Kinase inhibitors derived from intermediates like this compound can bind to the ATP-binding site of these receptors, preventing their activation and blocking downstream signaling.

Conclusion

This compound is a strategically important chemical intermediate in medicinal chemistry. Its synthesis, based on the robust Gould-Jacobs reaction and subsequent chlorination, provides a versatile scaffold for the development of potent kinase inhibitors. The reactivity of the 4-chloro position allows for the introduction of diverse functionalities, enabling the fine-tuning of pharmacological properties. A thorough understanding of its synthesis and chemical behavior is crucial for researchers and scientists working on the discovery and development of novel therapeutics, particularly in the field of oncology.

References

The Diverse Biological Landscape of Substituted Quinoline-3-Carboxylates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The quinoline ring system is a prominent heterocyclic scaffold that forms the core of numerous synthetic compounds and natural products with significant pharmacological activities.[1] Among its derivatives, substituted quinoline-3-carboxylates have emerged as a particularly versatile class, demonstrating a broad spectrum of biological potential. These compounds have been extensively investigated for their anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5] Their mechanism of action often involves targeting specific enzymes or cellular pathways, making them attractive candidates for drug discovery and development. This guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of substituted quinoline-3-carboxylates, presenting key data, detailed protocols, and visual representations of underlying mechanisms to support further research and development in this promising area.

Anticancer Potential

Substituted quinoline-3-carboxylates and their corresponding carboxylic acid derivatives have shown significant antiproliferative activity against various cancer cell lines.[2][6] Studies have demonstrated that these compounds can induce apoptosis and arrest the cell cycle, highlighting their potential as novel anticancer agents.[2][7]

Quantitative Data: Antiproliferative Activity

The cytotoxic effects of various quinoline-3-carboxylate derivatives have been quantified, with several compounds exhibiting potent activity in the micromolar and even nanomolar range.

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| 2,4-disubstituted quinoline-3-carboxylate | MCF-7 (Breast Cancer) | IC50 | 0.33 µM (for compound 4m) | [2] |

| 2,4-disubstituted quinoline-3-carboxylate | K562 (Leukemia) | IC50 | 0.28 µM (for compound 4k, 4m) | [2] |

| 3-Quinoline Carboxylic Acid Derivatives | CK2 (Protein Kinase) | IC50 | 0.65 to 18.2 µM | [8] |

| Quinoline-3-yl Acrylamide Derivatives | MCF-7 (Breast Cancer) | IC50 | 29.8 to 40.4 µmol/L | [7] |

| 7-chloro-4-quinolinylhydrazone derivatives | SF-295, HTC-8, HL-60 | IC50 | 0.314 to 4.65 µg/cm³ | [7] |

Mechanism of Action: Induction of Apoptosis

A key mechanism underlying the anticancer activity of quinoline-3-carboxylates is the upregulation of intrinsic apoptosis pathways.[2] This process involves the activation of a cascade of caspases, leading to programmed cell death.

Caption: Intrinsic apoptosis pathway induced by quinoline-3-carboxylate derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[7]

-

Cell Seeding: Cancer cells (e.g., MCF-7, K562) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[2]

-

Compound Treatment: The cells are then treated with various concentrations of the quinoline-3-carboxylate derivatives and incubated for a further 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., a standard anticancer drug) are included.

-

MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.

Antimicrobial Activity

The quinoline scaffold is central to many antibacterial agents, and derivatives of quinoline-3-carboxylic acid have been synthesized and evaluated as potential antimicrobial agents against both Gram-positive and Gram-negative bacteria.[9][10][11]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The efficacy of these compounds is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a bacterium.

| Compound Class | Bacterial Strain | MIC Value (µg/mL) | Reference |

| Quinoline-based hydroxyimidazolium hybrid | Staphylococcus aureus | 2 | [11] |

| Quinoline-based hydroxyimidazolium hybrid | Mycobacterium tuberculosis H37Rv | 10 | [11] |

| N-methylbenzofuro[3,2-b]quinoline | Vancomycin-resistant E. faecium | 4 | [12] |

| Quinolone coupled hybrid (5d) | Various G+ and G- strains | 0.125 - 8 | [13] |

| Triazolyl-2-methyl-4-phenylquinoline-3-carboxylate | A. flavus | 12.5 | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

The MIC is determined using a standardized broth microdilution method.

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution: The test compound is serially diluted in the broth across the wells of a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria, no compound) and a negative control (broth, no bacteria) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).

Caption: General experimental workflow for MIC determination.

Antiviral Potential

Recent studies have highlighted the antiviral activity of quinoline-3-carboxylate derivatives against several viruses, including SARS-CoV-2.[4][14] The mechanism of action can involve targeting either viral enzymes, such as proteases, or essential host cell enzymes required for viral replication.[4][15]

Quantitative Data: Antiviral Activity

| Compound Class | Virus | Target | Activity | Reference |

| Quinoline-3-carboxylate derivatives | SARS-CoV-2 | NSP5 (Protease), NSP14 (Exoribonuclease) | Strong binding affinity | [4] |

| Quinoline carboxylic acid | Influenza A Virus | DHODH (Host Enzyme) | Inhibits replication | [15] |

| 2,8-bis(trifluoromethyl)quinoline | Zika Virus (ZIKV) | - | ~75% replication inhibition | [16] |

Mechanism of Action: Host-Targeted Therapy

One promising antiviral strategy is to target host factors that the virus relies on for replication. Quinoline carboxylic acids have been shown to inhibit the host enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo synthesis of pyrimidines. Viral replication places a high demand on the cell's nucleotide pools, making DHODH an attractive target.

Caption: Mechanism of DHODH inhibition by quinoline derivatives to block viral replication.

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for quantifying the effect of a compound on viral infectivity.[4]

-

Cell Monolayer: A confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) is prepared in multi-well plates.

-

Viral Infection: Cells are infected with a known amount of virus (to produce a countable number of plaques) for 1-2 hours.

-

Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.

-

Incubation: Plates are incubated for several days until distinct plaques (zones of cell death) are visible.

-

Plaque Visualization: Cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

Analysis: The number of plaques in treated wells is counted and compared to untreated control wells. The concentration of the compound that reduces the number of plaques by 50% (EC50) is calculated.

Anti-inflammatory Activity

Certain substituted quinoline-3-carboxylic acids and related carboxamides demonstrate potent anti-inflammatory properties.[3][17] Their mechanisms can be distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs), involving the modulation of T-cell function or inhibition of specific enzymes in the inflammatory cascade, such as hematopoietic prostaglandin D synthase (H-PGDS).[17][18]

Quantitative Data: Anti-inflammatory Efficacy

| Compound Class | Target/Model | Activity Metric | Value | Reference |

| Quinoline-3-carboxamides | H-PGDS | IC50 | 9.9 nM (for compound 1bv) | [18] |

| Quinoline-3-carboxylic acid | LPS-induced inflammation (RAW264.7 cells) | IC50 | Appreciable vs. indomethacin | [3] |

| CL 306 ,293 | Adjuvant Arthritis (in vivo) | Effective Oral Dose | 1.5 - 3.0 mg/kg (daily) | [17] |

Experimental Protocol: LPS-Induced Inflammation in Macrophages

This in vitro assay assesses the ability of a compound to suppress the inflammatory response in immune cells.[3]

-

Cell Culture: RAW264.7 mouse macrophage cells are cultured in 96-well plates.

-

Pre-treatment: Cells are pre-treated with various concentrations of the quinoline derivatives for 1-2 hours.

-

Inflammatory Stimulus: Inflammation is induced by adding Lipopolysaccharide (LPS, 1 µg/mL) to the wells.

-

Incubation: The cells are incubated for 18-24 hours.

-

Quantification of Inflammatory Mediators: The cell supernatant is collected to measure the levels of inflammatory mediators like nitric oxide (NO) using the Griess reagent, or cytokines (e.g., TNF-α, IL-6) using ELISA.

-

Analysis: The reduction in the production of inflammatory markers in treated cells compared to LPS-only stimulated cells is calculated to determine the compound's IC50.

Synthesis of Quinoline-3-Carboxylate Core

A variety of synthetic methods have been developed for the construction of the quinoline ring system.[19] A common and effective approach for synthesizing ethyl 2-substituted-quinoline-3-carboxylates is the base-catalyzed Friedländer condensation.[10]

Caption: General workflow for the synthesis of a quinoline-3-carboxylate precursor.

This two-step process provides a versatile precursor, ethyl 2-chloroquinoline-3-carboxylate, which can then be further modified through nucleophilic substitution at the 2-position to generate a diverse library of derivatives for biological screening.[9]

References

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 8. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Review of the Synthesis and Properties of Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available literature on Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate, a quinoline derivative of interest in medicinal chemistry. This document details its synthesis, chemical properties, and the broader context of its potential biological applications, with a focus on presenting clear, actionable information for professionals in the field of drug discovery and development.

Chemical Properties and Data

This compound is a halogenated quinoline derivative. The presence of the chlorine atom at the 4-position and the ethoxy group at the 6-position, combined with the ethyl carboxylate at the 3-position, makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

| Property | Value |

| Molecular Formula | C₁₄H₁₄ClNO₃ |

| Molecular Weight | 279.72 g/mol |

| CAS Number | 112190-03-1 |

| Appearance | White solid |

| Melting Point | 108-110 °C |

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the preparation of its precursor, Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, followed by a chlorination reaction.

Step 1: Synthesis of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate

The initial step involves the reaction of 4-ethoxyaniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization.

Experimental Protocol:

A mixture of 4-ethoxyaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1 equivalent) is heated at 130 °C for 2 hours. The resulting intermediate, diethyl 2-((4-ethoxyphenyl)amino)methylenemalonate, is then added portion-wise to diphenyl ether heated to 250 °C. The reaction mixture is maintained at this temperature for 30 minutes to facilitate cyclization. After cooling to room temperature, the precipitated solid is collected by filtration, washed with petroleum ether, and dried to afford Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate as a white solid.

| Precursor | Yield | Melting Point |

| Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate | 85% | 280-282 °C |

Spectroscopic Data for Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate:

| Type | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.97 (s, 1H), 8.46 (s, 1H), 7.69 (d, J = 9.0 Hz, 1H), 7.41 (dd, J = 9.0, 2.8 Hz, 1H), 7.20 (d, J = 2.7 Hz, 1H), 4.21 (q, J = 7.1 Hz, 2H), 4.10 (q, J = 7.0 Hz, 2H), 1.34 (t, J = 7.0 Hz, 3H), 1.28 (t, J = 7.1 Hz, 3H). |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 172.9, 166.4, 154.2, 142.9, 138.8, 122.9, 122.5, 118.8, 107.5, 104.9, 64.0, 59.5, 14.9, 14.8. |

| MS (ESI) | m/z 262.1 [M+H]⁺ |

Step 2: Chlorination to this compound

The second step involves the conversion of the hydroxyl group at the 4-position to a chlorine atom using a suitable chlorinating agent.

Experimental Protocol:

A suspension of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate (1 equivalent) in phosphorus oxychloride (POCl₃, 10 equivalents) is heated at reflux for 2 hours. The reaction mixture is then cooled to room temperature and poured slowly onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is purified by recrystallization from ethanol to yield this compound as a white solid.

| Product | Yield | Melting Point |

| This compound | 92% | 108-110 °C |

Spectroscopic Data for this compound:

| Type | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.87 (s, 1H), 8.01 (d, J = 9.2 Hz, 1H), 7.47 (dd, J = 9.2, 2.7 Hz, 1H), 7.19 (d, J = 2.7 Hz, 1H), 4.47 (q, J = 7.1 Hz, 2H), 4.17 (q, J = 7.0 Hz, 2H), 1.46 (t, J = 7.1 Hz, 3H), 1.49 (t, J = 7.0 Hz, 3H). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 165.4, 158.3, 148.1, 144.9, 142.8, 125.7, 124.8, 120.9, 105.1, 104.8, 65.2, 62.0, 14.8, 14.4. |

| MS (ESI) | m/z 280.1 [M+H]⁺ |

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Biological Activity Context

-

Antimalarial: Chloroquine and other 4-aminoquinolines have been cornerstone treatments for malaria. The synthesis of novel quinoline derivatives continues to be an active area of research for overcoming drug resistance.

-

Anticancer: Certain quinoline-based compounds have been investigated as inhibitors of various kinases and other targets relevant to cancer progression.

-

Antimicrobial: Fluoroquinolones are a major class of antibiotics. Research into new quinoline structures aims to combat the rise of antibiotic-resistant bacteria.

-

Anti-inflammatory and Antiviral: Various quinoline derivatives have also shown promise in these therapeutic areas.

The title compound, with its reactive chloro group at the 4-position, is an ideal starting material for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups to create a library of novel compounds for biological screening.

Experimental Logic and Relationships

The synthetic strategy for this compound is a classic and efficient method for the preparation of 4-chloroquinoline derivatives. The logic behind the two-step process is as follows:

-

Gould-Jacobs Reaction: The first step is a variation of the Gould-Jacobs reaction. The initial condensation of an aniline with an ethoxymethylenemalonate derivative forms an enamine intermediate. Subsequent thermal cyclization, typically in a high-boiling solvent like diphenyl ether, leads to the formation of the quinoline ring system with a hydroxyl group at the 4-position. This is a robust and widely used method for constructing the quinoline core.

-

Hydroxyl to Chloro Conversion: The hydroxyl group at the 4-position of the quinoline ring is readily converted to a chloro group. This is a crucial transformation as the 4-chloroquinoline is significantly more reactive towards nucleophilic substitution than the corresponding 4-hydroxyquinoline. Reagents like phosphorus oxychloride or thionyl chloride are commonly employed for this purpose. The resulting 4-chloro derivative serves as a key intermediate for further functionalization.

Caption: Logical workflow for the synthesis and application of the title compound.

This guide consolidates the available information on this compound, providing a solid foundation for researchers interested in its synthesis and potential applications in drug discovery. The detailed protocols and compiled data aim to facilitate further research and development in this area.

Methodological & Application

Synthesis of Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate via Gould-Jacobs Reaction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate, a key precursor in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the Gould-Jacobs reaction to form the quinoline core, followed by a chlorination step.

Overview of the Synthetic Pathway

The synthesis begins with the reaction of p-phenetidine with diethyl ethoxymethylenemalonate (DEEM). This initial step involves a condensation reaction followed by a thermally induced cyclization, characteristic of the Gould-Jacobs reaction, to yield Ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate.[1][2] The subsequent chlorination of the 4-hydroxy group using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃), affords the final product, this compound.

Experimental Protocols

This section details the methodologies for the two key stages of the synthesis. Both classical thermal and modern microwave-assisted protocols are presented for the initial Gould-Jacobs reaction.

Step 1: Gould-Jacobs Reaction - Synthesis of Ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate

Method A: Conventional Thermal Protocol

This traditional approach utilizes a high-boiling point solvent to achieve the necessary temperature for the cyclization.

Materials:

-

p-Phenetidine

-

Diethyl ethoxymethylenemalonate (DEEM)

-

High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

-

Hexane or cyclohexane (for washing)

-

Round-bottom flask with reflux condenser

-

Heating mantle

Procedure:

-

Condensation: In a round-bottom flask, combine p-phenetidine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 100-120 °C for 1-2 hours, allowing the ethanol byproduct to distill off. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: To the resulting crude anilinoacrylate intermediate, add a high-boiling point solvent like Dowtherm A (approximately 3-4 times the weight of the intermediate). Heat the mixture to a vigorous reflux (around 250 °C) for 1 hour.[3]

-

Isolation: Allow the reaction mixture to cool to room temperature. The product, Ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate, will precipitate out of the solution.

-

Purification: Filter the precipitate and wash it thoroughly with a non-polar solvent such as hexane or cyclohexane to remove the high-boiling point solvent. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Method B: Microwave-Assisted Protocol

This modern approach offers significantly reduced reaction times and often improved yields.[4]

Materials:

-

p-Phenetidine

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Microwave reactor vial

-

Microwave synthesizer

-

Acetonitrile (ice-cold, for washing)

Procedure:

-

Reaction Setup: In a microwave reactor vial, add p-phenetidine (1.0 eq) and an excess of diethyl ethoxymethylenemalonate (3.0 eq), which acts as both a reagent and a solvent.[4][5]

-

Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Heat the mixture to 250 °C and hold for 10-20 minutes.[4]

-

Isolation and Purification: After cooling, the precipitated product is filtered and washed with ice-cold acetonitrile to remove unreacted DEEM. The solid is then dried under vacuum.[4]

Step 2: Chlorination - Synthesis of this compound

Materials:

-

Ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask with reflux condenser

-

Ice bath

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend Ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate (1.0 eq) in an excess of phosphorus oxychloride (POCl₃), which serves as both the reagent and the solvent.[6]

-

Reaction: Heat the mixture to reflux (approximately 110-120 °C) for 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.[6]

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate.

-

Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[6]

Data Presentation

The following tables summarize the key quantitative data for the synthesis.

| Step 1: Gould-Jacobs Reaction (Conventional) | |

| Parameter | Value |